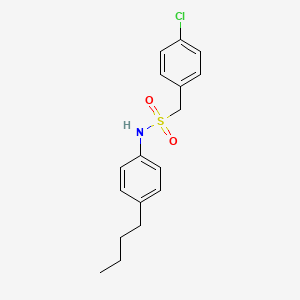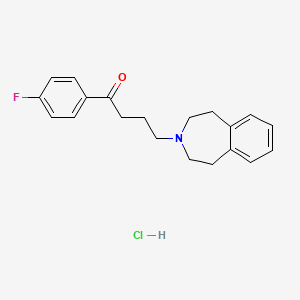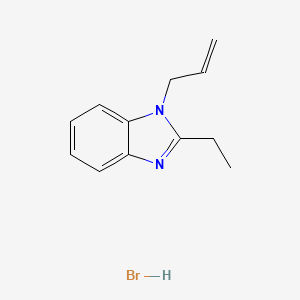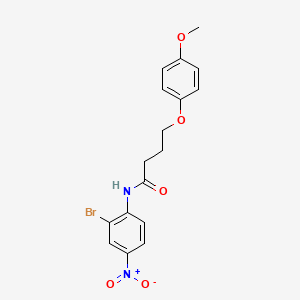
N-(4-butylphenyl)-1-(4-chlorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-1-(4-chlorophenyl)methanesulfonamide, commonly known as BCM7, is a compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BCM7 is a derivative of beta-casein, a protein found in milk, and is produced during the digestion of certain dairy products.
Wissenschaftliche Forschungsanwendungen
BCM7 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that BCM7 has anti-inflammatory and immunomodulatory properties, which may make it useful in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, BCM7 has been shown to have antimicrobial properties, which may make it useful in the treatment of infections caused by bacteria and fungi.
Wirkmechanismus
The mechanism of action of BCM7 is not fully understood, but it is believed to involve the modulation of immune system activity and the inhibition of inflammatory pathways. BCM7 has been shown to interact with certain receptors on immune cells, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Biochemical and Physiological Effects
BCM7 has been shown to have a variety of biochemical and physiological effects. Studies have shown that BCM7 can modulate the activity of immune cells, leading to the suppression of inflammation and the promotion of immune tolerance. Additionally, BCM7 has been shown to have antimicrobial properties, which may make it useful in the treatment of infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BCM7 in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. Additionally, BCM7 is relatively easy to synthesize and purify, which may make it more accessible for researchers. However, one limitation of using BCM7 in lab experiments is that it is a complex molecule, which may make it difficult to study its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for research on BCM7. One area of research could be to further investigate its potential therapeutic applications, particularly in the treatment of autoimmune diseases and infections. Additionally, research could be conducted to better understand the mechanism of action of BCM7 and the physiological effects it has on the immune system. Finally, research could be conducted to develop new methods for synthesizing and purifying BCM7, which may make it more accessible for researchers and clinicians.
Synthesemethoden
BCM7 is synthesized through the enzymatic hydrolysis of beta-casein, a protein found in milk. This hydrolysis process is carried out by enzymes produced by certain bacteria, such as Streptococcus thermophilus and Lactobacillus helveticus. The resulting BCM7 is then purified using chromatography techniques.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-1-(4-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-2-3-4-14-7-11-17(12-8-14)19-22(20,21)13-15-5-9-16(18)10-6-15/h5-12,19H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHIPZGACIRMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5070416.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5070423.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5070426.png)

![2-(4-methyl-1-piperidinyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5070428.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070430.png)

![8-[2-(4-fluorophenoxy)ethoxy]quinoline](/img/structure/B5070457.png)
![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)
